CB2 Receptor Affinity: A Quantitative Distinction from the Azepane Analog
In competitive binding assays using HEK293 cells expressing human CB2 receptors, the series of pyrrolidinyl 1-(5-fluoropentyl)indazole-3-carboxamides demonstrated a range of moderate CB2 affinity, with pKi values between 5.45 and 6.99 [1]. Within this series, 5-fluoro PY-PINACA and its analogs exhibited this moderate binding. However, a specific structural modification—expansion of the pyrrolidine ring to an azepane (compound 8)—conferred the greatest hCB2 affinity, with a pKi of 6.99 and a functional activity pEC50 of 7.54 (Emax 72%) [1]. This provides a direct, quantitative comparator for 5-fluoro PY-PINACA, which does not achieve this maximal CB2 affinity, thereby delineating its specific pharmacological profile.
| Evidence Dimension | hCB2 Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | Within the range of pKi 5.45–6.99 (series range) [1] |
| Comparator Or Baseline | Azepane analog (compound 8): pKi 6.99 [1] |
| Quantified Difference | Azepane analog exhibits the upper bound of the series' affinity range, while 5F-PY-PINACA is within the lower-to-mid range. |
| Conditions | Competitive binding assay in HEK293 cells expressing hCB2 |
Why This Matters
Quantitative binding data allows researchers to select the appropriate reference standard for assays focused on CB2-mediated signaling, distinguishing this compound from more potent analogs.
- [1] Banister SD, Kevin RC, Martin L, et al. The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY-PICA, 5F-PY-PINACA, and their analogs. Drug Test Anal. 2019;11(7):976-989. View Source
